molecular formula C20H21FN2O2 B2768111 N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2-(4-fluorophenoxy)acetamide CAS No. 1396784-61-4

N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2-(4-fluorophenoxy)acetamide

Cat. No. B2768111
CAS RN: 1396784-61-4
M. Wt: 340.398
InChI Key: GSSYOUHDZFUOAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2-(4-fluorophenoxy)acetamide, also known as Compound A, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications.

Scientific Research Applications

Anticonvulsant and Pain-Attenuating Properties

Primary amino acid derivatives (PAADs), which are structurally related to N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2-(4-fluorophenoxy)acetamide, have shown significant anticonvulsant activities and pain-attenuating properties. Studies demonstrate that the substitution at the 4'-N'-benzylamide site with electron-withdrawing groups retains activity, whereas electron-donating groups lead to a loss of activity. This suggests a novel class of anticonvulsants with potential applications in neuropathic pain management (King et al., 2011).

Chemical Synthesis and Optimization

Chemoselective acetylation of aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate for the synthesis of antimalarial drugs, showcases the relevance of such compounds in drug synthesis. The optimization of this process, using various acyl donors and conditions, highlights the chemical versatility and potential applications in pharmaceutical manufacturing (Magadum & Yadav, 2018).

Radioligands for Peripheral Benzodiazepine Receptors

Compounds structurally related to this compound have been synthesized and evaluated as radioligands for peripheral benzodiazepine receptors (PBR). These studies provide insights into the development of diagnostic tools and therapeutic agents targeting PBRs, which are implicated in various neurological and psychiatric disorders (Zhang et al., 2003).

Ligand-Protein Interactions and Photovoltaic Efficiency

Investigations into bioactive benzothiazolinone acetamide analogs, which share functional groups with this compound, reveal their potential in ligand-protein interactions and as photosensitizers in dye-sensitized solar cells (DSSCs). These studies underscore the compound's applications beyond pharmacology, extending into materials science and renewable energy (Mary et al., 2020).

properties

IUPAC Name

N-[4-[benzyl(methyl)amino]but-2-ynyl]-2-(4-fluorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O2/c1-23(15-17-7-3-2-4-8-17)14-6-5-13-22-20(24)16-25-19-11-9-18(21)10-12-19/h2-4,7-12H,13-16H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSSYOUHDZFUOAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC#CCNC(=O)COC1=CC=C(C=C1)F)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.